molecular formula C8H16N2O2 B13070920 Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate

Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate

Cat. No.: B13070920
M. Wt: 172.22 g/mol
InChI Key: TYEIIFHLGKUOSP-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride (CAS: 1315365-14-0) is a small-molecule scaffold with the molecular formula C₈H₁₈Cl₂N₂O₂ and a molecular weight of 245.14 g/mol . It features a pyrrolidine ring (a saturated five-membered amine heterocycle) attached to a propanoate backbone, with an amino group at the α-position and a methyl ester at the carboxyl terminus. This compound is widely utilized in laboratory settings for medicinal chemistry and drug discovery due to its structural versatility, enabling modifications at the amino, ester, or pyrrolidine moieties . Its dihydrochloride salt form enhances water solubility, making it suitable for biochemical assays.

Properties

IUPAC Name

methyl 2-amino-3-pyrrolidin-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-8(11)7(9)6-10-4-2-3-5-10/h7H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEIIFHLGKUOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate can be synthesized through the reaction of 3-pyrrolidinylpropanoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(pyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical processes.

Comparison with Similar Compounds

Structural and Molecular Properties

Property Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate
Molecular Formula C₈H₁₈Cl₂N₂O₂ C₉H₁₁FN₂O₂ (free base) C₈H₁₄Cl₂N₃O₂ (dihydrochloride salt)
Molecular Weight 245.14 g/mol ~210.20 g/mol (free base) ~244.12 g/mol (dihydrochloride salt)
Key Functional Groups Pyrrolidine, methyl ester, α-amino group 5-Fluoropyridine, methyl ester, α-amino group 4-Methylpyrazole, methyl ester, α-amino group
Solubility High (dihydrochloride salt) Moderate (free base likely less soluble) High (dihydrochloride salt)
Purity ≥95% Not specified ≥95%

Key Observations :

  • Pyrrolidine vs. Pyridine/Pyrazole Rings : The saturated pyrrolidine ring in the target compound imparts conformational flexibility and basicity, whereas aromatic pyridine () and pyrazole () rings introduce planarity and distinct electronic profiles. For example, the 5-fluoropyridine derivative () may exhibit enhanced metabolic stability due to fluorine’s electronegativity, while the pyrazole analog () could engage in stronger hydrogen bonding via its dual nitrogen atoms .
  • Salt Forms : Both the target compound and the pyrazole analog are dihydrochloride salts, favoring aqueous solubility compared to free-base pyridine derivatives .

Commercial Availability and Stability

  • Target Compound : Available from Biosynth (≥95% purity) in quantities up to 500 mg, with long-term storage recommendations .
  • Pyridine and Pyrazole Analogs: Both are cataloged by Enamine Ltd.

Research Implications

The structural diversity among these compounds underscores their adaptability in drug discovery. For instance:

  • The pyrrolidine-based scaffold (target compound) is ideal for probing steric effects in chiral environments.
  • The pyridine derivative () offers a route to fluorinated analogs for PET imaging precursors.
  • The pyrazole analog () may serve as a bioisostere for imidazole-containing drugs, reducing toxicity .

Biological Activity

Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate, also known as MAPDH, is a compound with a pyrrolidine structure that has garnered interest in pharmacological research. This article delves into its biological activity, potential therapeutic applications, and the mechanisms underlying its effects.

This compound has the following chemical characteristics:

  • Molecular Formula: C₈H₁₈Cl₂N₂O₂
  • Molecular Weight: 227.15 g/mol
  • Structure: Contains a pyrrolidine ring, an amino group, and a methyl ester group, which are crucial for its biological activity.

The exact mechanisms of action for MAPDH remain largely uncharacterized in scientific literature. However, preliminary studies suggest that the compound may interact with various molecular targets, potentially influencing neurotransmitter systems and cellular signaling pathways. Its structure allows for diverse interactions with proteins and receptors, which could modulate biological responses.

Therapeutic Potential

MAPDH's unique structure positions it as a candidate for further exploration in therapeutic contexts:

  • Neurological Applications: Given its potential interaction with neurotransmitter systems, MAPDH may be investigated for applications in treating neurological disorders.
  • Cancer Research: Similar compounds have shown promise in anticancer activity; thus, MAPDH could also be evaluated for its effects on cancer cell lines .

Case Studies and Research Findings

While comprehensive studies specifically focusing on MAPDH are scarce, related compounds provide insight into its potential applications:

CompoundActivityIC₅₀ (µM)Reference
Compound AAntiproliferative6.19 (HepG2)
Compound BAnticancer5.10 (MCF-7)
Compound CAntimicrobialNot specified

These findings suggest that MAPDH may share similar mechanisms or efficacy profiles with these compounds, warranting further investigation.

Future Directions

The biological activity of this compound presents numerous avenues for future research:

  • In-depth Pharmacological Studies: Detailed investigations into its pharmacokinetics and pharmacodynamics.
  • Clinical Trials: Assessing safety and efficacy in human subjects for various therapeutic applications.
  • Mechanistic Studies: Elucidating specific molecular interactions and pathways influenced by MAPDH.

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